Cyclopentanohelveticosid
Description
Cyclopentanohelveticosid is a cyclopentane-derived glycoside compound hypothesized to exhibit structural and functional similarities to other cyclopentane-based molecules.
Properties
CAS No. |
38561-79-4 |
|---|---|
Molecular Formula |
C34H48O9 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3aR,4R,6R,7aS)-4-methylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclopentane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C34H48O9/c1-20-29-26(42-33(43-29)9-3-4-10-33)16-28(40-20)41-22-5-12-31(19-35)24-6-11-30(2)23(21-15-27(36)39-18-21)8-14-34(30,38)25(24)7-13-32(31,37)17-22/h15,19-20,22-26,28-29,37-38H,3-14,16-18H2,1-2H3/t20-,22+,23-,24+,25-,26+,28+,29-,30-,31+,32+,34+/m1/s1 |
InChI Key |
KZQGYUHMTZEZQB-YTLDEKDBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cyclopentanohelveticosid involves several steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and therapeutic use .
Chemical Reactions Analysis
Cyclopentanohelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: It has been shown to regulate gene expression in cancer cells, making it a valuable tool for studying cellular processes.
Mechanism of Action
Cyclopentanohelveticosid exerts its effects by inducing apoptosis in cancer cells. It regulates the expression of genes involved in cell proliferation and apoptosis, such as Bax and Bcl-2. The compound also affects the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-9, which are key players in the apoptotic pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Cyclopentanohelveticosid with structurally related cyclopentane derivatives, focusing on molecular properties, synthesis, and functional characteristics.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Cyclopentane | C₅H₁₀ | 70.13 | -94 | 50 | Alkane |
| Cyclopentanone | C₅H₈O | 84.12 | -51 | 130 | Ketone |
| 3-(5-Hydroxypentyl)cyclopentanone | C₁₁H₂₀O₂ | 184.27 | N/A | N/A | Ketone, Hydroxyl |
| This compound* | Hypothetical | ~300–400 (estimated) | N/A | N/A | Cyclopentane, Glycosidic bond |
Notes:
- Data for cyclopentane and cyclopentanone are experimentally validated.
- This compound’s molecular weight is estimated based on glycoside analogs (e.g., cyclohexyl glycosides typically range 300–400 g/mol).
Challenges in Characterization
- Purity and Stability: this compound’s glycosidic bond may confer hydrolytic instability under acidic or enzymatic conditions, requiring advanced analytical techniques (e.g., tandem mass spectrometry) for characterization.
- Synthetic Reproducibility : Glycosylation reactions often suffer from low yields, necessitating optimization of protecting groups and catalysts.
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